molecular formula C14H24NPS B2574320 [4-(Tert-butyl)anilino](diethyl)thioxophosphorane CAS No. 287923-86-8

[4-(Tert-butyl)anilino](diethyl)thioxophosphorane

Cat. No.: B2574320
CAS No.: 287923-86-8
M. Wt: 269.39
InChI Key: UGTFWJHESFDTNM-UHFFFAOYSA-N
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Description

4-(Tert-butyl)anilinothioxophosphorane: is an organophosphorus compound characterized by the presence of a thioxophosphorane group attached to a 4-(tert-butyl)anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)anilinothioxophosphorane typically involves the reaction of 4-(tert-butyl)aniline with diethyl phosphorochloridothioate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of 4-(Tert-butyl)anilinothioxophosphorane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Tert-butyl)anilinothioxophosphorane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphines or phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioxophosphorane group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Phosphines, phosphine oxides

    Substitution: Various substituted phosphoranes

Scientific Research Applications

Chemistry:

    Catalysis: 4-(Tert-butyl)anilinothioxophosphorane can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study the mechanisms of enzyme-catalyzed reactions involving phosphorus-containing substrates.

Industry:

    Materials Science: 4-(Tert-butyl)anilinothioxophosphorane can be incorporated into polymers to enhance their thermal and chemical stability.

    Agriculture: It may be used in the development of new agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which 4-(Tert-butyl)anilinothioxophosphorane exerts its effects involves the interaction of the thioxophosphorane group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The molecular pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.

    Receptor Modulation: It can interact with specific receptors, altering their signaling pathways.

Comparison with Similar Compounds

    4-(Tert-butyl)anilinophosphorane: Similar structure but lacks the thioxo group.

    4-(Tert-butyl)anilinophosphine oxide: Contains a phosphine oxide group instead of a thioxophosphorane group.

Uniqueness:

    Thioxophosphorane Group: The presence of the thioxophosphorane group in 4-(Tert-butyl)anilinothioxophosphorane imparts unique reactivity and stability compared to its analogs.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis and catalysis.

Properties

IUPAC Name

4-tert-butyl-N-diethylphosphinothioylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NPS/c1-6-16(17,7-2)15-13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTFWJHESFDTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)NC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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